

## Early-phase clinical trial data for Bretisilocin

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An In-depth Technical Guide on the Early-Phase Clinical Trial Data of **Bretisilocin** (GM-2505)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bretisilocin (formerly GM-2505) is a novel, short-acting tryptamine derivative under development for the treatment of Major Depressive Disorder (MDD).[1][2] It is a serotonergic psychedelic that acts as a potent agonist at the 5-HT2A receptor and also promotes serotonin release.[3][4][5] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, Bretisilocin has shown promise in early-phase clinical trials, demonstrating rapid and durable antidepressant effects.[1][6][7] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying signaling pathway of Bretisilocin.

#### **Pharmacodynamics and Mechanism of Action**

**Bretisilocin**'s primary mechanism of action is the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[3][8] In addition to its 5-HT2A receptor agonism, it also acts as a serotonin releasing agent.[1][4] Preclinical data indicate its activity at various serotonin receptors, as detailed in the table below.



Receptor/Transport er	Activity	EC50 / IC50 (nM)	Emax (%)
5-HT2A Receptor	Agonist	8.4–15.7	87.6
5-HT1A Receptor	Weak Activity	16,918	83.0
Serotonin Reuptake	Inhibitor	418.9	Not Reported

Table 1: Preclinical Pharmacodynamic Profile of **Bretisilocin**.[1]

### Clinical Data: Phase 2a Study (NCT06236880)

A Phase 2a randomized, double-blind, active-comparator study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **Bretisilocin** in patients with MDD.[2][4]

#### **Efficacy Results**

The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

Timepoint	10 mg Bretisilocin (Change from Baseline)	1 mg Active Comparator (Change from Baseline)	Between-Group Difference
24 Hours	-18.5	Not Reported	Not Reported
Day 14	-21.6	-12.1	-9.5 (p=0.003)
Day 29 (after 15mg dose on Day 15)	-28.0	-21.1	-6.9
Day 74	-25.1	Not Reported	Not Reported

Table 2: Change in MADRS Total Score from Baseline.[2][4][5][9][10]



Timepoint	10 mg Bretisilocin	1 mg Active Comparator
Day 14	70%	25%
Day 29	94%	55%

Table 3: Remission Rates (MADRS Score ≤ 10).[4][5][7]

The study demonstrated a rapid onset of antidepressant effect within 24 hours, which was sustained and deepened over the observation period.[2][4][7] **Bretisilocin** was reported to be well-tolerated with no serious adverse events.[6][9]

# Experimental Protocols Phase 2a Clinical Trial (NCT06236880)

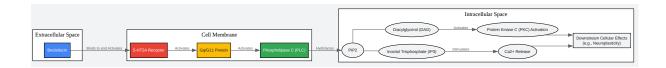
- Study Design: A Phase 2a, randomized, double-blind, active-comparator study.[2][4]
- Patient Population: 40 patients with a diagnosis of recurrent Major Depressive Disorder (MDD) without psychotic features, according to DSM-5 criteria.[2][3] Ages ranged from 18 to 65 years, with a BMI of 18.0 to 35.0 kg/m<sup>2</sup>.[2] Comorbid anxiety disorders and cluster C personality disorders were permitted if MDD was the primary diagnosis.[2]
- Dosing Regimen:
  - Day 1: Patients were randomized (1:1) to receive a single intravenous (IV) infusion of either 10 mg of Bretisilocin or a 1 mg low-dose active comparator.[2][4][10]
  - Day 15: All patients received a second IV infusion of 15 mg of Bretisilocin.[2][4][10]
- Key Inclusion Criteria:
  - Diagnosis of recurrent MDD without psychotic features (DSM-5).[2]
  - Age 18-65 years, inclusive.[2]
  - BMI 18.0-35.0 kg/m<sup>2</sup>, inclusive.[2]
- Key Exclusion Criteria:



- Current or recent history of clinically significant suicidal ideation or behaviors.[2][11]
- History of alcohol and/or drug use disorder within the last 12 months.[2]
- Any concomitant disease or condition that could interfere with the study.[2]
- Assessments:
  - Efficacy: Montgomery-Asberg Depression Rating Scale (MADRS).
  - Safety and Tolerability: Monitoring of adverse events, ECG, vital signs, and blood sampling for pharmacokinetics (PK) and safety.[3]
  - Pharmacodynamics: Resting-state electroencephalogram (rsEEG).[3]
- Non-Pharmacological Support: The trial included psychological support/education and safety monitoring. Psychotherapy credentials were not required for the facilitators.[10]

#### **Signaling Pathway**

**Bretisilocin** exerts its effects primarily through the 5-HT2A receptor, a Gq/G11 protein-coupled receptor.[8] Activation of this receptor initiates a downstream signaling cascade.



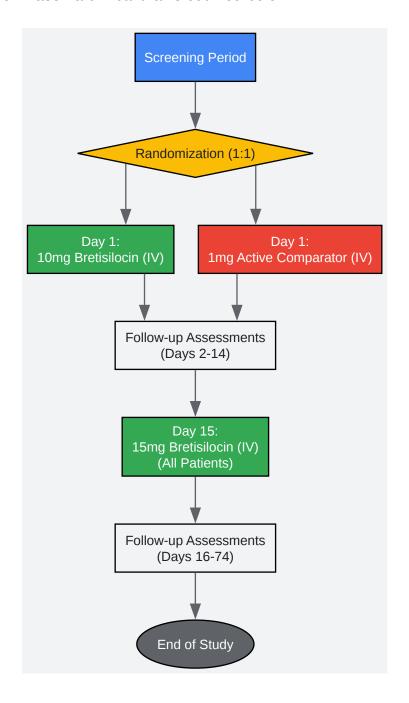
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Caption: **Bretisilocin**-mediated 5-HT2A receptor signaling cascade.

### **Experimental Workflow**



The workflow for the Phase 2a clinical trial is outlined below.



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Caption: Phase 2a clinical trial workflow for **Bretisilocin**.

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#### References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways
   Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. 5-HT2A receptor Wikipedia [en.wikipedia.org]
- 9. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
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